

synthesis of procaine hydrochloride from paminobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Procaine Hydrochloride	
Cat. No.:	B000508	Get Quote

Synthesis of Procaine Hydrochloride: A Technical Guide

Introduction: **Procaine hydrochloride** is a well-established local anesthetic of the amino ester group.[1][2] Its synthesis is a fundamental process in pharmaceutical chemistry, demonstrating key organic reactions. This guide provides an in-depth overview of its synthesis, focusing on a common and well-documented route starting from a p-substituted benzoic acid precursor. The core of the synthesis involves an esterification reaction to form the procaine base, which is subsequently converted to its more stable and water-soluble hydrochloride salt.[1][3] While direct esterification of p-aminobenzoic acid is one possible pathway, a more prevalent industrial method begins with p-nitrobenzoic acid, followed by a reduction step.[4][5] This document details the latter approach.

Synthetic Pathway Overview

The synthesis of **procaine hydrochloride** is a multi-step process that begins with the esterification of a para-substituted benzoic acid with 2-(diethylamino)ethanol. The most common industrial routes utilize p-nitrobenzoic acid or its acyl chloride derivative due to the higher reactivity and yield. The pathway can be summarized in three main stages:

 Esterification: p-Nitrobenzoic acid (or p-nitrobenzoyl chloride) is reacted with 2-(diethylamino)ethanol to form the ester intermediate, 2-(diethylamino)ethyl 4-nitrobenzoate (Nitrocaine).[6][7]



- Reduction: The nitro group of the intermediate is reduced to a primary amine (–NH2) to yield
 the procaine base (2-(diethylamino)ethyl 4-aminobenzoate).[6] This can be achieved through
 methods like catalytic hydrogenation or by using reducing agents such as tin and
 hydrochloric acid.[7][8]
- Salt Formation: The resulting procaine base is treated with hydrochloric acid (HCl) to form the final, stable **procaine hydrochloride** salt, which enhances its stability and solubility for pharmaceutical applications.[1][6]

Quantitative Data Summary

The following table summarizes quantitative parameters from various cited experimental protocols for the synthesis of procaine and its intermediates.



Parameter	Value	Reactants & Conditions	Source
Esterification			
Reaction Time	2 - 12 hours	p-nitrobenzoyl chloride, 2- (diethylamino)ethanol	[7]
Reaction Temperature	120 - 143°C	p-nitrobenzoic acid, 2- (diethylamino)ethanol in xylene	[7][9]
Reduction			
Reaction Temperature	35 - 40°C	Sn / HCl reduction	[7]
Reaction Temperature	80 - 130°C	Catalytic hydrogenation (Raney Nickel)	[8]
Hydrogen Pressure	2.0 - 3.0 MPa	Catalytic hydrogenation (Raney Nickel)	[8]
Product Yield & Properties			
Yield (Procaine Base)	78.4 - 79.2%	From catalytic hydrogenation route	[8]
Yield (Procaine HCI)	95%	From final salt formation	[10]
Melting Point (Procaine Base)	51°C (hydrated), 61°C (anhydrous)	[2][7]	
Melting Point (Procaine HCI)	153 - 158°C	[7][11][12]	-

Experimental Protocols



The following protocols provide detailed methodologies for the synthesis of **procaine hydrochloride**, starting from p-nitrobenzoyl chloride.

Protocol 1: Esterification of p-Nitrobenzoyl Chloride

This procedure details the formation of the intermediate, 2-(diethylamino)ethyl 4-nitrobenzoate.

- Materials:
 - p-Nitrobenzoyl chloride (185.4 g)
 - 2-(diethylamino)ethanol (117 g)
- Methodology:
 - Combine 185.4 g of p-nitrobenzoyl chloride with 117 g of 2-(diethylamino)ethanol in a suitable reaction vessel.
 - The reaction proceeds spontaneously. Heat the mixture to 120°C for 2 hours to ensure completion.[7]
 - Allow the reaction mixture to cool. The solid product, 2-(diethylamino)ethyl 4-nitrobenzoate hydrochloride, can be carried forward to the next step without extensive purification.[7]

Protocol 2: Reduction of 2-(diethylamino)ethyl 4-nitrobenzoate

This protocol describes the reduction of the nitro group to an amine using tin and hydrochloric acid.

- Materials:
 - Crude product from Protocol 1
 - Diluted Hydrochloric Acid (800 mL)
 - Granulated Tin (240 g)
 - Sodium Carbonate solution



Methodology:

- Dissolve the crude ester intermediate in 800 mL of diluted hydrochloric acid.[7]
- Gradually add 240 g of granulated tin to the solution while stirring. Maintain the reaction temperature between 35-40°C.[7]
- After the reduction is complete, the tin can be removed by saturating the solution with hydrogen sulfide to precipitate tin sulfide, followed by filtration.
- Make the filtrate solution alkaline by adding sodium carbonate solution until the procaine base separates as an oil, which then crystallizes.
- Collect the crystalline procaine base by filtration. The crude base can be recrystallized from dilute alcohol. The hydrated form melts at 51°C.[7]

Protocol 3: Formation of Procaine Hydrochloride Salt

This final protocol details the conversion of the procaine base into its stable hydrochloride salt.

[6]

Materials:

- Purified procaine base (from Protocol 2)
- Ethanol or other suitable solvent
- Hydrochloric Acid (concentrated or as HCl gas)

Methodology:

- Dissolve the purified procaine base in a suitable solvent like ethanol.[6]
- Neutralize the solution by adding one molecular equivalent of hydrochloric acid. This can be achieved by carefully adding concentrated HCl or bubbling HCl gas through the solution until the pH is approximately 5.5 - 6.0.[6][13]
- The procaine hydrochloride will precipitate out of the solution.[6]

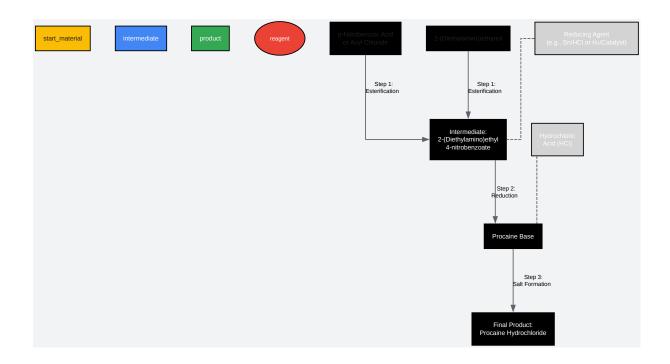


- Collect the white, crystalline precipitate by vacuum filtration.
- Wash the crystals with a small amount of cold solvent and dry under vacuum. The final product should have a melting point of 154-156°C.[7]

Visualizations

The following diagrams illustrate the synthesis workflow and the core chemical transformation.

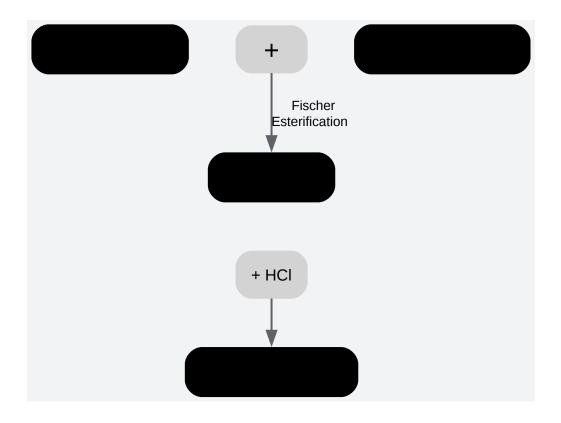




Click to download full resolution via product page

Caption: Synthetic workflow for **Procaine Hydrochloride**.





Click to download full resolution via product page

Caption: Core reaction of p-aminobenzoic acid to Procaine HCl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. nbinno.com [nbinno.com]
- 2. Procaine | C13H20N2O2 | CID 4914 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Preparation of Benzocaine | PDF [slideshare.net]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]



- 8. CN1233620C Preparation method of procaine Google Patents [patents.google.com]
- 9. A synthetic method of procaine hydrochloride Eureka | Patsnap [eureka.patsnap.com]
- 10. EP0492494A1 Process for the preparation of procaine Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. scribd.com [scribd.com]
- To cite this document: BenchChem. [synthesis of procaine hydrochloride from p-aminobenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b000508#synthesis-of-procaine-hydrochloride-from-p-aminobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com